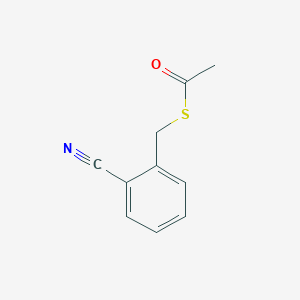![molecular formula C6H8N2O B11925450 7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one CAS No. 7721-57-5](/img/structure/B11925450.png)
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-5,6-diazaspiro[24]hept-6-en-4-one is a unique spiro compound characterized by its distinctive bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one can be achieved through several methods. One common approach involves the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine . This reaction proceeds under mild conditions and yields the desired spiro compound. Another method involves the treatment of 4-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one with concentrated sulfuric acid, followed by dehydration .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, yield, and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spiro structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one involves its interaction with molecular targets through its spiro structure. This interaction can affect various biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share a similar spiro structure and have biological activities such as diuretic and antiandrogenic effects.
4-Methyl-7-oxo-5,6-diazaspiro[2.4]hept-4-ene: Another spiro compound with similar synthetic routes and applications.
Uniqueness
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one is unique due to its specific spiro structure, which allows for diverse chemical reactions and potential applications in various fields. Its ability to undergo multiple types of reactions and interact with biological targets makes it a valuable compound for research and development.
Propiedades
Número CAS |
7721-57-5 |
|---|---|
Fórmula molecular |
C6H8N2O |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
4-methyl-5,6-diazaspiro[2.4]hept-4-en-7-one |
InChI |
InChI=1S/C6H8N2O/c1-4-6(2-3-6)5(9)8-7-4/h2-3H2,1H3,(H,8,9) |
Clave InChI |
DUZXHXOJMPMPFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=O)C12CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)




![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)








